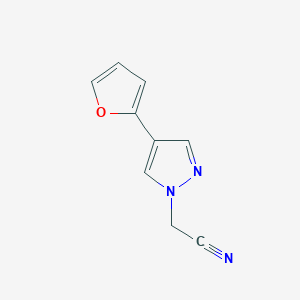
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
“2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is a compound that belongs to the class of organic compounds known as benzyl cyanides . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of such compounds often involves intermediate derivatization methods (IDMs) . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
Molecular Structure Analysis
The molecular structure of “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile” can be analyzed using various methods such as X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile” can be diverse, given the versatility of the pyrazole structure . For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile” can be determined by various methods. For instance, the melting point can be determined . The compound is also likely to be highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
The pyrazole nucleus, particularly aminopyrazoles, is a significant scaffold in medicinal chemistry due to its therapeutic potential. Compounds like 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile can serve as useful ligands for receptors or enzymes. They have shown promise in the design of anticancer and anti-inflammatory agents, with recent approvals of related compounds demonstrating their efficacy .
Biological Activity: Enzyme Inhibition
Specific derivatives of aminopyrazoles have been identified as reversible inhibitors of enzymes like Bruton Kinase (BTK), which is a major target for B-cell-driven malignancies. The structural similarity of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile to these inhibitors suggests potential applications in the development of new therapeutic agents .
Agrochemistry: Herbicidal Properties
Pyrazole derivatives exhibit a range of biological properties, including herbicidal activity. The structural framework of aminopyrazoles, including our compound of interest, can be optimized for use in agrochemical formulations to control weeds and other unwanted vegetation .
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole-based ligands are used to create complex structures with metals. These complexes have applications in catalysis, material science, and the synthesis of novel materials .
Antiparasitic Applications: Antileishmanial and Antimalarial
Compounds with the pyrazole nucleus have been evaluated for their antileishmanial and antimalarial activities. The ability of these compounds to fit into the active sites of target enzymes with lower binding free energy makes them suitable candidates for the development of new antiparasitic drugs .
Optoelectronics: Structural and Optical Performance
Pyrazole derivatives are also used in the production of optoelectronic components due to their favorable structural and optical properties. They contribute to the development of photovoltaic, fluorescent, luminescent, semiconductor, and photodiode components, indicating a broad range of applications in the field of optoelectronics .
Propiedades
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-6-7-15-11(13)8-10(14-15)9-4-2-1-3-5-9/h1-5,8H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWQCCHBZZZGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















